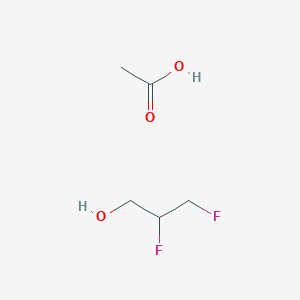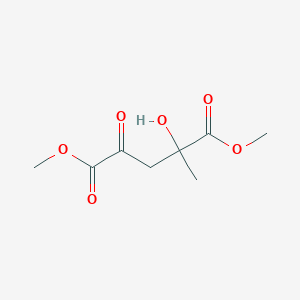
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate is an organic compound with the molecular formula C8H12O6. It is a derivative of pentanedioic acid and features both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-methyl-4-oxopentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-methyl-4-oxopentanedioic acid.
Reduction: Formation of 2-hydroxy-2-methyl-4-hydroxypentanedioate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate involves its interaction with various molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and affect metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-oxopentanedioate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Diethyl 2-hydroxy-2-methyl-4-oxopentanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its physical properties and reactivity.
Uniqueness
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical transformations and applications.
Propriétés
Numéro CAS |
113548-35-9 |
|---|---|
Formule moléculaire |
C8H12O6 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate |
InChI |
InChI=1S/C8H12O6/c1-8(12,7(11)14-3)4-5(9)6(10)13-2/h12H,4H2,1-3H3 |
Clé InChI |
PTQHXLYDBFDMNP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C(=O)OC)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


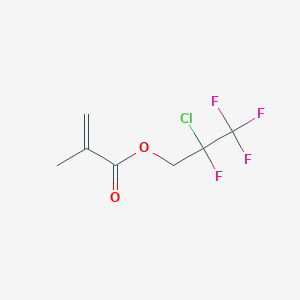
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
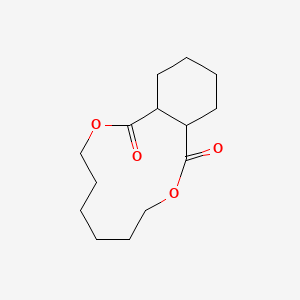
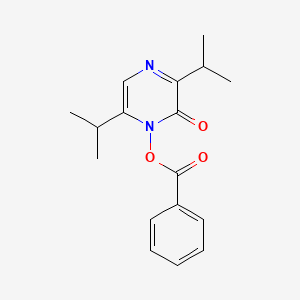
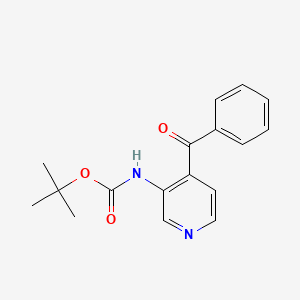
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
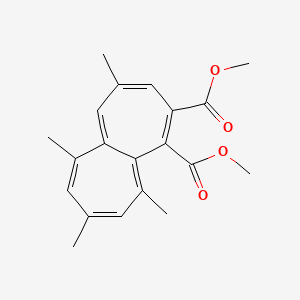
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
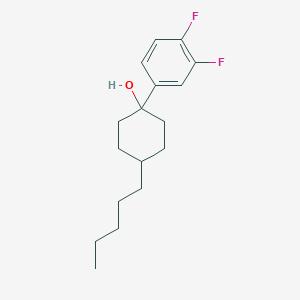
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
